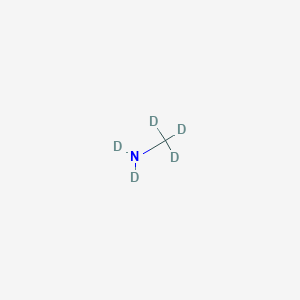

Metilamina-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylamine-d5 is a deuterated form of methylamine, where the hydrogen atoms are replaced with deuterium. Its chemical formula is CD3ND2, and it is commonly used as a stable isotope-labeled compound in various scientific research applications . The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

Methylamine-d5 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

Biology: Methylamine-d5 is employed in metabolic studies to trace the pathways of methylamine metabolism in biological systems.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Mecanismo De Acción

Target of Action

Methylamine-d5 primarily targets amine receptors and transporters within biological systems. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling .

Mode of Action

Methylamine-d5 interacts with its targets by binding to amine receptors and transporters. This binding can alter the receptor’s conformation, leading to changes in cellular signaling pathways. The compound’s deuterium labeling (d5) can also influence its interaction dynamics, potentially altering its binding affinity and stability .

Biochemical Pathways

The interaction of Methylamine-d5 with amine receptors and transporters affects several biochemical pathways, including:

- Metabolic Pathways : Affecting pathways involved in the metabolism of amines and related compounds .

Pharmacokinetics

The pharmacokinetics of Methylamine-d5 involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, Methylamine-d5’s action results in altered receptor activity and neurotransmitter levels. This can lead to changes in cellular signaling and metabolic processes. At the cellular level, these effects can influence cell function, growth, and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can significantly influence the action, efficacy, and stability of Methylamine-d5. For instance:

- Other Compounds : The presence of other amines or competing substrates can affect Methylamine-d5’s binding and activity .

Methylamine-d5’s unique properties, including its deuterium labeling, make it a valuable tool in biochemical research and potential therapeutic applications.

Análisis Bioquímico

Biochemical Properties

Methylamine-d5, like its parent compound methylamine, plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in Methylamine-d5, which can form bonds with other molecules and participate in reactions .

Cellular Effects

Methylamine-d5 can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the cell type and the concentration of Methylamine-d5 .

Molecular Mechanism

The mechanism of action of Methylamine-d5 involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them. It can also influence gene expression, leading to changes in the levels of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylamine-d5 can change over time. This can be due to the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methylamine-d5 can vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Methylamine-d5 is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Methylamine-d5 can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Methylamine-d5 can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylamine-d5 can be synthesized through several methods. Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .

Industrial Production Methods

In industrial settings, methylamine-d5 is typically produced by the catalytic reaction of methanol with ammonia in the presence of a deuterium source. This process involves high temperatures and pressures to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

Methylamine-d5 undergoes various chemical reactions, including:

Oxidation: Methylamine-d5 can be oxidized to form formaldehyde-d2 and ammonia-d2.

Reduction: It can be reduced to form methane-d4 and ammonia-d2.

Substitution: Methylamine-d5 can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation: Formaldehyde-d2 and ammonia-d2.

Reduction: Methane-d4 and ammonia-d2.

Substitution: Various substituted amines depending on the reagents used.

Comparación Con Compuestos Similares

Methylamine-d5 can be compared with other deuterated amines, such as:

Methylamine-N,N-d2: Similar to methylamine-d5 but with deuterium atoms on the nitrogen.

Methyl-d3-amine: Contains three deuterium atoms on the methyl group.

Methylamine-13C: Contains a carbon-13 isotope instead of deuterium.

Uniqueness

Methylamine-d5 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its isotopic purity and stability make it an ideal choice for various research applications .

Propiedades

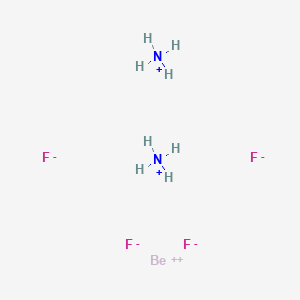

Número CAS |

14779-55-6 |

|---|---|

Fórmula molecular |

CH6ClN |

Peso molecular |

73.55 g/mol |

Nombre IUPAC |

(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |

Clave InChI |

NQMRYBIKMRVZLB-MIOFBDNISA-N |

SMILES |

CN |

SMILES isomérico |

[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |

SMILES canónico |

CN.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

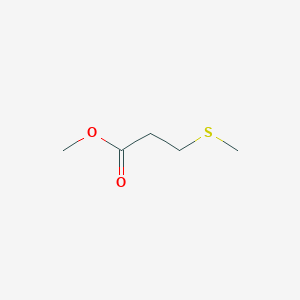

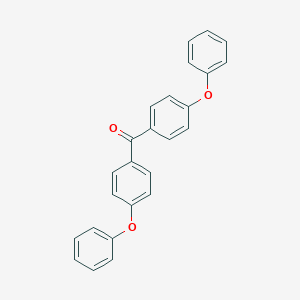

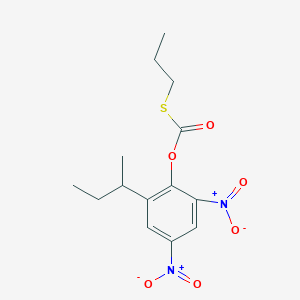

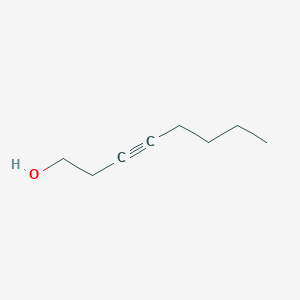

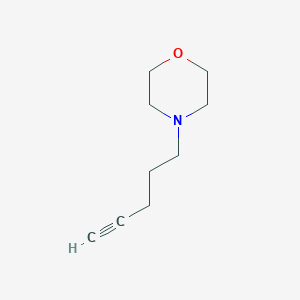

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)